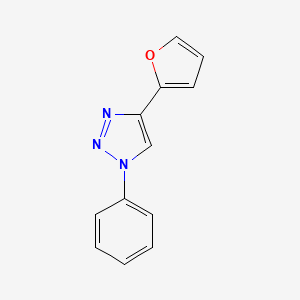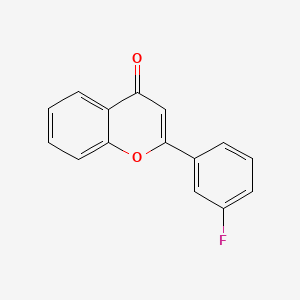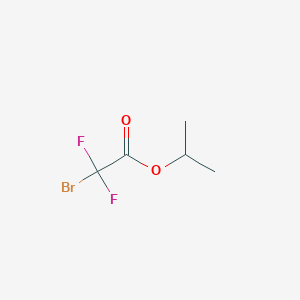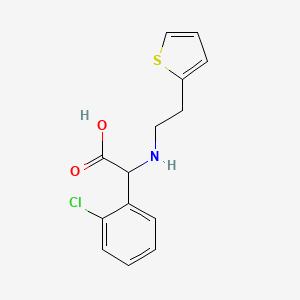
N-(2,6-Diisopropylphenyl)-4,5-dibromo-1,8-naphthalimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Diisopropylphenyl)-4,5-dibromo-1,8-naphthalimide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalimide core substituted with two bromine atoms and a diisopropylphenyl group, which contributes to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diisopropylphenyl)-4,5-dibromo-1,8-naphthalimide typically involves the reaction of 4,5-dibromo-1,8-naphthalic anhydride with 2,6-diisopropylaniline under specific conditions. The reaction is usually carried out in a solvent such as toluene or xylene, with the mixture being heated to reflux for several hours. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-Diisopropylphenyl)-4,5-dibromo-1,8-naphthalimide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to yield dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation and reduction reactions produce naphthoquinones or dihydro derivatives, respectively.
Aplicaciones Científicas De Investigación
N-(2,6-Diisopropylphenyl)-4,5-dibromo-1,8-naphthalimide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which N-(2,6-Diisopropylphenyl)-4,5-dibromo-1,8-naphthalimide exerts its effects involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound’s planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription. Additionally, its ability to form reactive intermediates can lead to the modification of protein structures and functions, influencing various cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide: This compound shares a similar diisopropylphenyl substitution but has a perylene core instead of a naphthalimide core.
2,6-Diisopropylphenyl-Substituted Bismuth Compounds: These compounds feature the same diisopropylphenyl group but are based on bismuth chemistry.
Uniqueness
N-(2,6-Diisopropylphenyl)-4,5-dibromo-1,8-naphthalimide is unique due to its specific substitution pattern and the presence of bromine atoms, which confer distinct reactivity and properties
Propiedades
Fórmula molecular |
C24H21Br2NO2 |
|---|---|
Peso molecular |
515.2 g/mol |
Nombre IUPAC |
6,7-dibromo-2-[2,6-di(propan-2-yl)phenyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C24H21Br2NO2/c1-12(2)14-6-5-7-15(13(3)4)22(14)27-23(28)16-8-10-18(25)21-19(26)11-9-17(20(16)21)24(27)29/h5-13H,1-4H3 |
Clave InChI |
OOFUMCIIZFGRHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C4C(=CC=C(C4=C(C=C3)Br)Br)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14122677.png)
![N-(2,4-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14122689.png)



![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14122713.png)
![(2S)-2-[(2,6-difluorophenyl)sulfonylamino]propanoic acid](/img/structure/B14122721.png)

![4-methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14122734.png)


![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14122748.png)

![10-([1,1'-Biphenyl]-4-yl)-10H-phenoxazine](/img/structure/B14122753.png)
